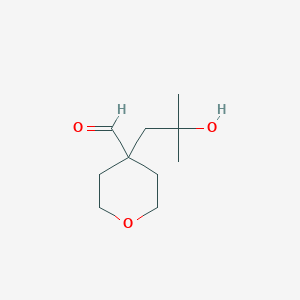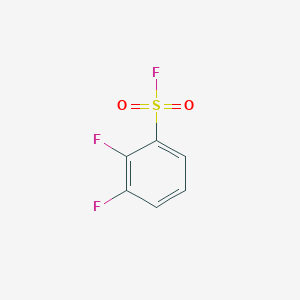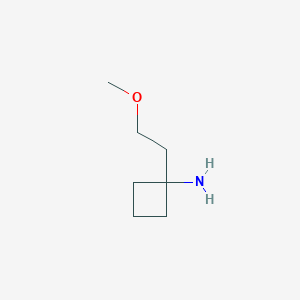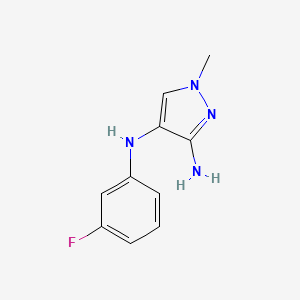
4-(2-Hydroxy-2-methylpropyl)oxane-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxy-2-methylpropyl)oxane-4-carbaldehyde is an organic compound with the molecular formula C10H18O3 It is characterized by a six-membered oxane ring with a hydroxy-methylpropyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxy-2-methylpropyl)oxane-4-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxy-2-methylpropanal with tetrahydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired oxane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Hydroxy-2-methylpropyl)oxane-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions, forming ethers or esters under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: 4-(2-Hydroxy-2-methylpropyl)oxane-4-carboxylic acid.
Reduction: 4-(2-Hydroxy-2-methylpropyl)oxane-4-methanol.
Substitution: Various ethers or esters depending on the substituent.
Scientific Research Applications
4-(2-Hydroxy-2-methylpropyl)oxane-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxy-2-methylpropyl)oxane-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. Additionally, the hydroxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Tetrahydropyran: A six-membered ring ether with similar structural features but lacking the hydroxy-methylpropyl and aldehyde groups.
4-Hydroxy-2-pyrone: Another cyclic compound with a hydroxy group but differing in ring structure and functional groups.
Uniqueness: 4-(2-Hydroxy-2-methylpropyl)oxane-4-carbaldehyde is unique due to the presence of both a hydroxy-methylpropyl group and an aldehyde functional group on the oxane ring
Properties
Molecular Formula |
C10H18O3 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
4-(2-hydroxy-2-methylpropyl)oxane-4-carbaldehyde |
InChI |
InChI=1S/C10H18O3/c1-9(2,12)7-10(8-11)3-5-13-6-4-10/h8,12H,3-7H2,1-2H3 |
InChI Key |
JEPQTUPQSUBNDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1(CCOCC1)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(1-Phenylbutyl)amino]propan-1-ol](/img/structure/B13249185.png)

amine](/img/structure/B13249196.png)
![{6,10-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13249198.png)
![(3-Methylbutyl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B13249202.png)

amine](/img/structure/B13249221.png)



![3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione](/img/structure/B13249242.png)
amine](/img/structure/B13249243.png)

